molecular formula C25H16FN3O3 B10824948 Ampc

Ampc

Cat. No.: B10824948
M. Wt: 425.4 g/mol
InChI Key: QYTOMCGQPLOOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AmpC beta-lactamase is an enzyme produced by certain bacteria that provides resistance to a wide range of beta-lactam antibiotics, including penicillins and cephalosporins. This enzyme is encoded either chromosomally or on plasmids, making it a significant factor in antibiotic resistance, particularly in healthcare settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

AmpC beta-lactamase is not synthesized chemically but is produced by bacteria through genetic expression. The genes responsible for this compound production can be either chromosomal or plasmid-borne. Chromosomal this compound genes are typically found in species like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens. Plasmid-mediated this compound genes can be transferred between bacteria, spreading resistance .

Industrial Production Methods

In an industrial context, the production of this compound beta-lactamase involves the cultivation of bacteria that naturally produce the enzyme. These bacteria are grown in controlled environments where conditions such as temperature, pH, and nutrient availability are optimized to maximize enzyme production. The enzyme is then extracted and purified for research or diagnostic use .

Chemical Reactions Analysis

Types of Reactions

AmpC beta-lactamase primarily catalyzes the hydrolysis of beta-lactam antibiotics, breaking the beta-lactam ring and rendering the antibiotic ineffective. This reaction is a form of substitution reaction where the beta-lactam ring is opened by the addition of a water molecule .

Common Reagents and Conditions

The hydrolysis reaction catalyzed by this compound beta-lactamase typically requires the presence of water and occurs under physiological conditions (pH 7.0-7.5, 37°C). The enzyme’s active site contains serine residues that play a crucial role in the catalytic mechanism .

Major Products

The primary products of the hydrolysis reaction are the inactivated antibiotic and a byproduct that varies depending on the specific beta-lactam antibiotic being hydrolyzed. For example, the hydrolysis of penicillin results in penicilloic acid .

Mechanism of Action

AmpC beta-lactamase exerts its effects by hydrolyzing the beta-lactam ring of antibiotics. The enzyme’s active site contains a serine residue that attacks the carbonyl carbon of the beta-lactam ring, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme .

Properties

IUPAC Name

2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTOMCGQPLOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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